N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound with a molecular formula of C27H28N4OS2 and a molecular weight of 488.678 g/mol This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions
Preparation Methods
The synthesis of N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of mesityl and sulfanyl groups. One common synthetic route involves the reaction of 3-methylphenylhydrazine with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized to produce the triazole ring. Subsequent reactions with mesityl chloride and 4-methylphenylsulfanyl chloride introduce the mesityl and sulfanyl groups, respectively .
Chemical Reactions Analysis
N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The triazole ring is known for its biological activity, making this compound a potential candidate for drug development and biochemical studies.
Medicine: Its unique structure allows for the exploration of new therapeutic agents, particularly in the field of antifungal and antibacterial drugs.
Mechanism of Action
The mechanism of action of N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The mesityl and sulfanyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can be compared with other triazole-containing compounds, such as:
N-Mesityl-2-{[4-(4-methylphenyl)-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide: This compound has a similar structure but features a toluidinomethyl group instead of a sulfanyl group, which affects its reactivity and applications.
N-Mesityl-2-{[5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide:
These comparisons highlight the unique features of this compound, particularly its specific functional groups and their impact on its reactivity and applications.
Properties
Molecular Formula |
C28H30N4OS2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C28H30N4OS2/c1-18-9-11-24(12-10-18)34-16-25-30-31-28(32(25)23-8-6-7-19(2)15-23)35-17-26(33)29-27-21(4)13-20(3)14-22(27)5/h6-15H,16-17H2,1-5H3,(H,29,33) |
InChI Key |
ZQYXSEPZTAFHPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
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